molecular formula C6H7ClN2 B12085137 4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine CAS No. 1185309-13-0

4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine

Cat. No.: B12085137
CAS No.: 1185309-13-0
M. Wt: 145.60 g/mol
InChI Key: GSXFOGXQLRLSKK-BMSJAHLVSA-N
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Description

4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is a deuterated derivative of 4-chloro-6-methyl-2-methylpyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine typically involves the deuteration of 4-chloro-6-methyl-2-methylpyrimidine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a deuterium source like deuterium gas or deuterated water.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include 4-amino-6-methyl-2-(methyl-d3)-pyrimidine, 4-thio-6-methyl-2-(methyl-d3)-pyrimidine, and 4-alkoxy-6-methyl-2-(methyl-d3)-pyrimidine.

    Oxidation Reactions: Products include this compound-5-carboxylic acid.

    Reduction Reactions: Products include 4-chloro-6-methyl-2-(methyl-d3)-dihydropyrimidine.

Scientific Research Applications

4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving pyrimidine derivatives.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methyl-2-methylpyrimidine: The non-deuterated form of the compound.

    4-Chloro-6-methyl-2-ethylpyrimidine: A similar compound with an ethyl group instead of a methyl group.

    4-Chloro-6-methyl-2-(methyl-d2)-pyrimidine: A partially deuterated derivative.

Uniqueness

4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is unique due to the presence of three deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

CAS No.

1185309-13-0

Molecular Formula

C6H7ClN2

Molecular Weight

145.60 g/mol

IUPAC Name

4-chloro-6-methyl-2-(trideuteriomethyl)pyrimidine

InChI

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3/i2D3

InChI Key

GSXFOGXQLRLSKK-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC(=CC(=N1)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)C)Cl

Origin of Product

United States

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